molecular formula C21H15ClFN3O2S B12019348 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate CAS No. 765911-97-5

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate

Cat. No.: B12019348
CAS No.: 765911-97-5
M. Wt: 427.9 g/mol
InChI Key: VORLZEVMSXWTMV-ZMOGYAJESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of 3-Chloroaniline Derivative: Reacting 3-chloroaniline with carbon disulfide and hydrazine hydrate to form the intermediate 3-chloroanilino carbothioyl hydrazide.

    Coupling Reaction: The intermediate is then coupled with 4-(2-fluorobenzoic acid) phenyl hydrazone under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthesis would likely involve similar steps as the laboratory preparation but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity

Properties

CAS No.

765911-97-5

Molecular Formula

C21H15ClFN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate

InChI

InChI=1S/C21H15ClFN3O2S/c22-15-4-3-5-16(12-15)25-21(29)26-24-13-14-8-10-17(11-9-14)28-20(27)18-6-1-2-7-19(18)23/h1-13H,(H2,25,26,29)/b24-13+

InChI Key

VORLZEVMSXWTMV-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)Cl)F

Origin of Product

United States

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